![molecular formula C40H86N14O37S3 B13797918 2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)
2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydrostreptomycin sulphate is a semisynthetic aminoglycoside antibiotic derived from streptomycin. It is primarily used in veterinary medicine to treat bacterial infections in animals such as cattle, pigs, sheep, and poultry . This compound exhibits bactericidal properties by inhibiting protein synthesis in bacteria, making it effective against a range of Gram-positive and Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized by the reduction of streptomycin using hydrogen. The process involves the catalytic hydrogenation of streptomycin in the presence of a suitable catalyst, such as palladium on carbon, under controlled conditions .
Industrial Production Methods: In industrial settings, dihydrostreptomycin sulphate is produced through fermentation followed by chemical modification. The fermentation process involves the cultivation of Streptomyces griseus, which produces streptomycin. The streptomycin is then chemically reduced to dihydrostreptomycin and subsequently converted to its sulphate salt for stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Dihydrostreptomycin sulphate undergoes various chemical reactions, including:
Oxidation: Dihydrostreptomycin can be oxidized to form streptomycin.
Reduction: The reduction of streptomycin to dihydrostreptomycin.
Substitution: Reactions involving the substitution of functional groups on the aminoglycoside structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Streptomycin.
Reduction: Dihydrostreptomycin.
Substitution: Modified aminoglycoside derivatives.
Scientific Research Applications
Dihydrostreptomycin sulphate has a wide range of applications in scientific research:
Chemistry: Used to study the uptake and selection of aminoglycosides in cell cultures.
Biology: Employed in research on bacterial ribosome function and protein synthesis inhibition.
Medicine: Investigated for its potential in treating bacterial infections, particularly in veterinary medicine.
Industry: Utilized in the production of veterinary pharmaceuticals and as a standard for analytical testing.
Mechanism of Action
Dihydrostreptomycin sulphate exerts its effects by binding to the 30S ribosomal subunit in bacteria. This binding interferes with the initiation complex between mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. This ultimately results in bacterial cell death . Additionally, dihydrostreptomycin can pass through the mechanosensitive channel of large conductance (MscL) in bacterial cells, further enhancing its antibacterial activity .
Comparison with Similar Compounds
Streptomycin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A broad-spectrum aminoglycoside antibiotic used to treat various bacterial infections.
Neomycin: An aminoglycoside antibiotic used topically and orally for bacterial infections.
Dihydrostreptomycin sulphate remains a valuable compound in veterinary medicine and scientific research due to its potent antibacterial properties and unique mechanism of action.
Properties
Molecular Formula |
C40H86N14O37S3 |
|---|---|
Molecular Weight |
1451.4 g/mol |
IUPAC Name |
2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate |
InChI |
InChI=1S/2C20H39N7O12.3H2O4S.H2O/c2*1-4-20(35,3-28)14(38-16-7(25-2)10(31)12(33)15(34)39-16)17(36-4)37-13-6(27-19(23)24)8(29)5(26-18(21)22)9(30)11(13)32;3*1-5(2,3)4;/h2*4-17,25,28-35H,3H2,1-2H3,(H4,21,22,26)(H4,23,24,27);3*(H2,1,2,3,4);1H2/t2*4-,5+,6-,7-,8+,9-,10-,11+,12+,13+,14-,15+,16+,17-,20+;;;;/m00..../s1 |
InChI Key |
PBDQQUQAFFEQGS-SPSCJEFZSA-N |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)O)O)O)NC)(CO)O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)O)O)O)NC)(CO)O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


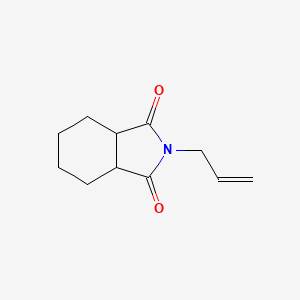
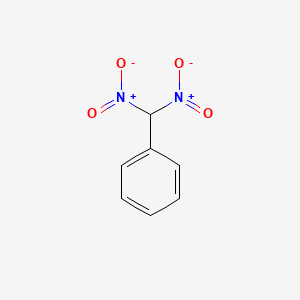
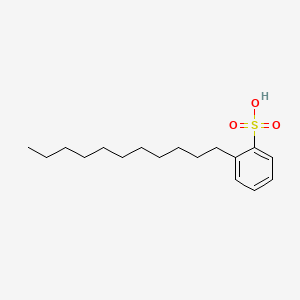
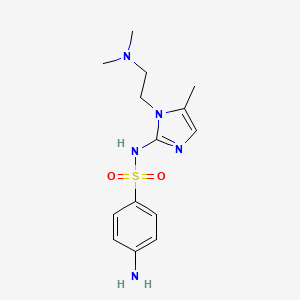
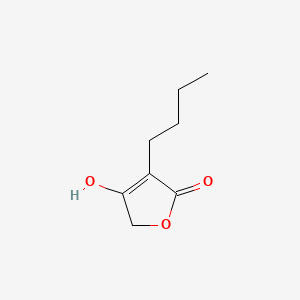
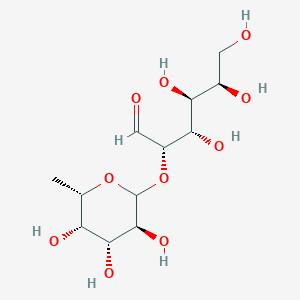
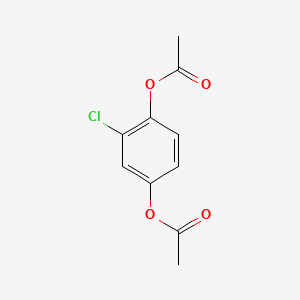
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
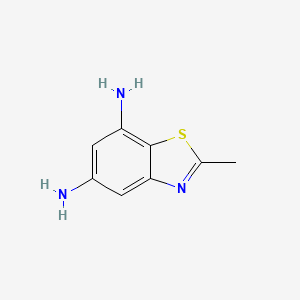
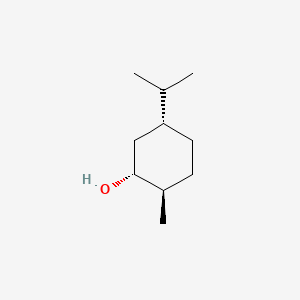
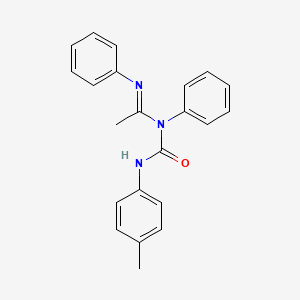
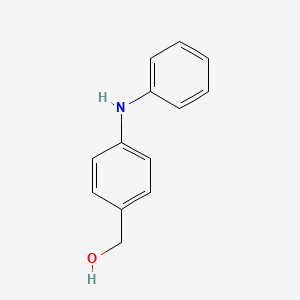
![n-[2-(Pyridin-2-yl)ethyl]butan-1-amine](/img/structure/B13797912.png)
![3,5-Dichloro-2-[[5-(3-nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13797922.png)
